L-ALANINE (3,3,3-D3)
Description
L-Alanine (3,3,3-D3) is a deuterium-labeled isotopologue of the naturally occurring amino acid L-alanine. Its molecular formula is C₃D₃H₄NO₂, with a molecular weight of 92.11 g/mol (neat form), where all three hydrogen atoms in the methyl group (–CH₃) are replaced by deuterium (D) .
Structurally, L-alanine consists of a central α-carbon bonded to an amino group (–NH₂), a carboxyl group (–COOH), a hydrogen atom, and a deuterated methyl group (–CD₃) in this isotopologue . The deuterium labeling minimizes interference from endogenous L-alanine in analytical workflows, making it indispensable as an internal standard in GC- or LC-MS .
Properties
Molecular Weight |
92.11 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolomics
L-Alanine (3,3,3-D3) is extensively used in metabolomics to trace metabolic pathways and understand biochemical processes. Its isotopic labeling allows researchers to track the fate of alanine in biological systems.
-
Case Study: Hepatocellular Carcinoma (HCC)
A study utilized capillary electrophoresis-mass spectrometry (CE-TOF/MS) to identify potential biomarkers for HCC by analyzing serum samples. The incorporation of L-Alanine (3,3,3-D3) helped elucidate metabolic changes associated with cancer progression . -
Applications in Nutritional Studies
In nutritional research, L-Alanine (3,3,3-D3) is used to investigate amino acid metabolism and absorption in humans and animals. Its tracking capabilities provide insights into dietary impacts on metabolism .
Proteomics
L-Alanine (3,3,3-D3) plays a significant role in proteomics by aiding in the quantification of protein turnover and dynamics.
-
Biodistribution Studies
Research involving germ-free mice demonstrated the biodistribution of gut-absorbed L/D-alanine using stable isotope labeling. This study revealed how alanine is absorbed and utilized in various tissues, providing important data on protein synthesis and degradation processes . -
Peptide Profiling
The use of L-Alanine (3,3,3-D3) in peptide profiling has shown promise in understanding signaling pathways and hormone regulation. By monitoring changes in peptide concentrations after administration of labeled alanine, researchers can assess the impact of dietary components on hormonal responses .
Environmental Studies
The interactions of L-Alanine with minerals have implications for astrobiology and environmental chemistry.
- Sorption Studies
Experimental studies have examined how L-Alanine interacts with silicate minerals like olivine and montmorillonite under varying pH conditions. These findings are relevant for understanding the role of amino acids in prebiotic chemistry and potential extraterrestrial environments .
NMR Spectroscopy
L-Alanine (3,3,3-D3) is also utilized in nuclear magnetic resonance (NMR) spectroscopy to study biomolecular structures and dynamics.
- Biomolecular NMR
The compound's isotopic labeling enhances NMR signals for better resolution in complex mixtures. This application is crucial for structural biology and drug discovery .
Clinical Applications
In clinical research, L-Alanine (3,3,3-D3) is being explored for its potential therapeutic roles.
Comparison with Similar Compounds
Isotopically Labeled Alanine Derivatives
Table 1: Key Isotopologues of L-Alanine
Key Differences :
- L-Alanine (3,3,3-D3) vs. L-Alanine (2,3,3,3-D4) : The additional deuterium at the α-carbon in D4-labeled alanine may alter enzyme-substrate interactions due to increased isotopic mass, affecting reaction rates in decarboxylation or transamination .
- L-Alanine (D7) : Full deuteration enhances stability in heavy water (D₂O) environments but may reduce solubility in aqueous systems compared to partially deuterated forms .
Structurally Modified Alanine Analogs
Table 2: Non-Isotopic Structural Analogs
Key Differences :
- D-3-(1-Naphthyl)alanine exhibits strong UV absorption and fluorescence, making it suitable for spectroscopic tracking, unlike non-aromatic L-Alanine-D3 .
Functional Derivatives in Research
Table 3: Chemically Modified Derivatives
Key Differences :
Preparation Methods
Chemical Synthesis via Condensation and Deuterium Exchange
One commonly reported method for synthesizing DL-ALANINE (3,3,3-D3) involves:
- Condensation Reaction: Acetaldehyde is condensed with ammonium chloride in the presence of sodium cyanide. This step forms the alanine backbone.
- Deuterium Exchange: The hydrogen atoms at the beta position are replaced by deuterium atoms through subsequent exchange reactions using deuterated reagents or solvents.
This method yields DL-ALANINE (3,3,3-D3) with a typical purity of around 98% and a molecular weight of 92.11 g/mol. The process is suitable for producing racemic mixtures, which can then be resolved into L- and D-enantiomers if required for specific applications.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Acetaldehyde + Ammonium chloride + NaCN | Alanine backbone formation |
| Deuterium Exchange | Use of deuterated solvents/reagents | Replacement of beta hydrogens by deuterium |
| Purification | Standard purification techniques | 98% purity DL-ALANINE (3,3,3-D3) |
Enzymatic and Catalytic Methods for Stereospecific Synthesis
For enantiomerically pure L-ALANINE (3,3,3-D3), enzymatic methods are preferred:
- Enzymatic Deacylation: Starting from acetylated precursors such as acetylphenylalanine derivatives, enzymatic deacylation can be used to obtain L-amino acids with specific isotopic labeling.
- Catalytic Deuteration: Catalytic reduction of oxazolone derivatives in the presence of deuterium gas or deuterated solvents introduces deuterium atoms at defined positions.
Although these methods are more commonly applied to other amino acids like phenylalanine, they provide a conceptual framework for stereospecific preparation of L-ALANINE (3,3,3-D3) by controlling the stereochemistry and isotopic incorporation.
Biological Transformation Approaches
Recent research has explored the use of bacterial cultures to study alanine racemase activity and isotopic transformations:
- Feeding L-alanine isotopologues to bacteria such as Escherichia coli can lead to enzymatic conversion and incorporation of deuterium labels.
- Germ-free mice studies indicate no alanine racemase activity, implying that biological systems can maintain the isotopic integrity of L-ALANINE (3,3,3-D3) without racemization under certain conditions.
While these biological methods are more investigative than preparative, they highlight potential enzymatic routes for isotopic labeling in vivo or in biotechnological applications.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Chemical Condensation + Deuterium Exchange | Acetaldehyde + ammonium chloride + NaCN, followed by deuterium exchange | Straightforward, scalable, yields racemic mixture | Requires resolution for pure L-form |
| Enzymatic Deacylation + Catalytic Deuteration | Enzymatic removal of protective groups from isotopically labeled precursors | High stereospecificity, pure L-enantiomer | More complex, costly, substrate-specific |
| Biological Transformation | Use of bacterial cultures to incorporate or study deuterium labels | Potential for in vivo labeling, natural stereochemistry | Limited control, mostly analytical |
Research Findings and Analytical Data
- The chemical synthesis method provides DL-ALANINE (3,3,3-D3) with 98% purity and molecular weight consistent with deuterium incorporation.
- Enzymatic and catalytic methods have been demonstrated for related amino acids, indicating feasibility for L-ALANINE (3,3,3-D3) with high stereochemical purity.
- Biological studies confirm the stability of deuterium labels in L-alanine under germ-free conditions and demonstrate enzymatic racemization in bacterial cultures, which is relevant for metabolic studies using labeled alanine.
Q & A
Q. How is L-Alanine (3,3,3-D3) synthesized and characterized for isotopic purity in metabolic studies?
L-Alanine (3,3,3-D3) is synthesized via deuteration of L-alanine using deuterated reagents under controlled conditions. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, -NMR confirms the absence of non-deuterated protons at the C3 position, while -NMR quantifies deuterium incorporation . LC-MS or GC-MS with isotope dilution techniques ensures >98% isotopic enrichment, critical for minimizing background noise in metabolic tracer studies .
Q. What analytical methods are recommended for quantifying L-Alanine (3,3,3-D3) in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode is the gold standard. Using deuterated internal standards (e.g., L-Alanine-1-13C,3,3,3-D3) improves accuracy by correcting for matrix effects. Creative Proteomics' workflow includes sample extraction, HPLC separation, and MRM quantification with a sensitivity of ≤10 g and polarity switching ≤20 ms for dual ionization mode detection .
Q. How should L-Alanine (3,3,3-D3) be handled to ensure stability during storage?
Store the compound at −20°C in airtight, light-protected containers. Pre-dissolve in deuterated solvents (e.g., DO) for NMR studies to avoid proton exchange. Cayman Chemical’s safety data sheet notes no reactivity hazards under standard lab conditions, but prolonged exposure to moisture or heat may degrade isotopic integrity .
Advanced Research Questions
Q. How can L-Alanine (3,3,3-D3) be used to resolve contradictions in metabolic flux analysis (MFA)?
Discrepancies in MFA often arise from isotopic scrambling or compartmentalization artifacts. Using L-Alanine (3,3,3-D3) with position-specific labels (e.g., C3 deuteration) allows tracking of carbon entry points into the TCA cycle. For instance, in Bacillus subtilis, combining -glucose and deuterated alanine revealed competing pathways for alanine catabolism, resolving inconsistencies in flux partitioning .
Q. What experimental designs optimize the use of L-Alanine (3,3,3-D3) in enzyme kinetics studies?
For alanine aminopeptidase assays, use test strips coated with L-alanine-4-nitroanilide. The deuterated analog reduces kinetic isotope effects (KIEs) compared to -labeled variants, ensuring accurate and measurements. Sigma-Aldrich’s protocol recommends 20 mM L-Alanine (3,3,3-D3) in Tris buffer (pH 7.4) with UV detection at 405 nm for nitroaniline release .
Q. How does nanostructure influence catalytic hydrogenation of L-Alanine (3,3,3-D3) to alaninol?
Ru nanoparticles (1.3–2.5 nm) on carbon nanotubes (CNTs) exhibit size-dependent activity. Smaller nanoparticles (1.3 nm) favor alanine adsorption on Ru(101) sites due to higher surface energy, enhancing turnover frequency (TOF) by 3× compared to 2.5 nm particles. Kinetic studies show activation energies (~45 kJ/mol) are size-insensitive, but reaction rates correlate with exposed Ru(101) facets .
Q. What are the pitfalls in using L-Alanine (3,3,3-D3) as an internal standard in metabolomics?
Co-elution with endogenous alanine or isobaric interferences (e.g., β-alanine) can skew quantification. To mitigate this, employ high-resolution MS (HRMS) with mass accuracy <5 ppm and chromatographic separation using HILIC columns. Creative Proteomics’ protocol includes KEGG pathway analysis to flag anomalous alanine metabolism in plant immunity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
